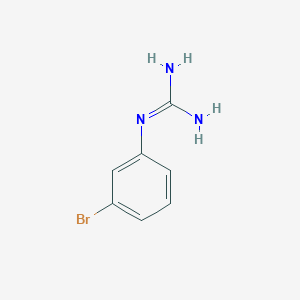

1-(3-Bromophenyl)guanidine

Übersicht

Beschreibung

“1-(3-Bromophenyl)guanidine” is a chemical compound with the molecular formula C7H8BrN3 . It has a molecular weight of 214.06 g/mol . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of guanidines can be achieved through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This strategy provides efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . Another method involves the reaction of N-protected S-methylisothioureas .

Molecular Structure Analysis

Guanidine and its derivatives can be presented as molecules consisting of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, which determines the high molecule stability similar to those of aromatic systems .

Chemical Reactions Analysis

Guanidine and its derivatives feature both nucleophilic and electrophilic characters . It can be assumed that the aminal function of guanidine will act as an N-nucleophile in the additions of unsaturated compounds (the Michael reaction) as well as alkylation and acylation .

Wissenschaftliche Forschungsanwendungen

Synthetic Methods for Guanidine Functionality

Guanidine is one of the most versatile functional groups in chemistry . Compounds containing this system have found application in a diversity of biological activities . The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .

Guanidines as DNA Minor Groove Binders and Kinase Inhibitors

Guanidines have been found to have applications as DNA minor groove binders and kinase inhibitors . These compounds can interact with the minor groove of DNA, potentially influencing gene expression and cellular function .

Guanidines Targeting α2-Noradrenaline Receptors

Guanidines have been found to have potential applications in targeting α2-noradrenaline receptors . This could have implications in the treatment of conditions related to the nervous system .

Guanidines in Fungicide Design

Due to its high polarity, strong alkalinity, and tendency to form salts, guanidine was usually used as a core group introduced into the design of fungicide molecules . It has been further developed into many commercial goods such as dodine, guazatine, carbendazim, and benomyl .

Guanidines in Material Science

Guanidines have been used in material science due to their unique chemical properties . They can be used in the synthesis of various materials, contributing to their structural and functional properties .

Guanidines in Chromatography

Guanidines can also be used in chromatography, a method used to separate mixtures . Their unique chemical properties can contribute to the separation process, making them useful in this field .

Wirkmechanismus

Target of Action

1-(3-Bromophenyl)guanidine has been found to have potent antiamastigote activity against Leishmania amazonensis . The primary target of this compound is the Leishmania cysteine protease , which plays a crucial role in the survival and virulence of the parasite.

Mode of Action

The compound interacts with the Leishmania cysteine protease, inhibiting its activity . This interaction disrupts the normal functioning of the parasite, leading to its death. The exact molecular mechanism of this interaction is still under investigation.

Biochemical Pathways

The inhibition of the Leishmania cysteine protease disrupts the parasite’s protein degradation pathway . This disruption affects the parasite’s ability to process proteins, which is essential for its survival and proliferation. The downstream effects of this disruption are still being studied.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of the Leishmania cysteine protease by 1-(3-Bromophenyl)guanidine leads to the death of the parasite . This results in a decrease in the parasite load in the host, alleviating the symptoms of leishmaniasis. The compound has also been found to exhibit low toxicity in organs and cells , suggesting that it may have a good safety profile.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “1-(3-Bromophenyl)guanidine” are not mentioned in the search results, guanidine derivatives have shown potential in various fields. They are used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . They also serve as a basis for the creation of modern smart materials .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCKPUWKMOWDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607055 | |

| Record name | N''-(3-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870780-73-7 | |

| Record name | N''-(3-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

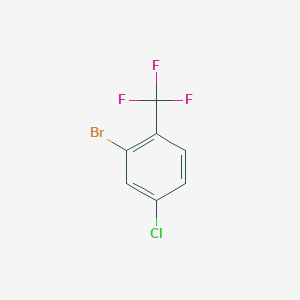

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)